molecular formula C35H64N4O10 B3156078 (R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid CAS No. 817562-90-6

(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid

Cat. No.: B3156078
CAS No.: 817562-90-6
M. Wt: 700.9 g/mol
InChI Key: SUAUFMLRKFUOID-AREMUKBSSA-N
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Description

(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid is a structurally complex organic compound characterized by:

  • Molecular Formula: C₃₅H₆₄N₄O₁₀
  • Molecular Weight: 700.90 g/mol
  • CAS Numbers: 817562-90-6 () and 306776-79-4 ().
  • Key Features: A 12-membered tetraazacyclododecane macrocycle with three 2-(tert-butoxy)-2-oxoethyl substituents and a pentanoic acid backbone.

Properties

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64N4O10/c1-32(2,3)46-28(42)23-36-15-17-37(24-29(43)47-33(4,5)6)19-21-39(26(13-14-27(40)41)31(45)49-35(10,11)12)22-20-38(18-16-36)25-30(44)48-34(7,8)9/h26H,13-25H2,1-12H3,(H,40,41)/t26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAUFMLRKFUOID-AREMUKBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid is a complex compound with potential applications in medicinal chemistry and drug delivery systems. Its unique structure includes multiple tert-butoxy groups and a tetraazacyclododecane framework, which may influence its biological activity. This article explores the biological activity of this compound through various studies and findings.

  • IUPAC Name : (R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid
  • Molecular Formula : C35H64N4O10
  • Molecular Weight : 700.92 g/mol
  • CAS Number : 817562-90-6
  • Purity : 97.00% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tetraazacyclododecane moiety is known for its chelation properties, making it a candidate for radiopharmaceutical applications. The presence of the tert-butoxy groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

In Vitro Studies

Several in vitro studies have evaluated the effectiveness of this compound in targeting specific biological pathways:

  • Chelation Efficacy : The compound has been investigated for its ability to chelate metal ions such as Gallium (Ga) and Indium (In), which are essential for radiolabeling in imaging applications. These studies demonstrate that the compound can form stable complexes with these metals, thereby enhancing imaging contrast in PET scans .
  • Cellular Uptake : Research indicates that the compound exhibits significant cellular uptake in various cancer cell lines. It was found to enhance the accumulation of therapeutic agents within cells by utilizing transport mechanisms similar to those employed by peptides .
  • Toxicity Assessment : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic concentrations. Further studies are required to fully understand its cytotoxic effects across different cell types .

In Vivo Studies

In vivo experiments have been conducted to assess the pharmacokinetics and biodistribution of the compound:

  • Biodistribution : Animal studies revealed that upon administration, the compound showed preferential accumulation in target tissues while minimizing hepatic uptake, which is crucial for reducing potential side effects associated with liver toxicity .
  • Therapeutic Efficacy : The compound's efficacy was evaluated in models of cancer therapy where it demonstrated enhanced therapeutic outcomes when used in conjunction with chemotherapeutic agents due to its ability to facilitate targeted delivery .

Table 1: Summary of Biological Activity Findings

Study TypeFindingsReference
In VitroEffective metal chelation; enhanced cellular uptake
In VivoFavorable biodistribution; reduced hepatic uptake
ToxicityFavorable safety profile at therapeutic doses

Case Studies

  • Case Study on Radiolabeling : A study involving the use of this compound as a chelator for Gallium showed improved imaging quality in tumor models compared to traditional methods. The high target-to-background ratio facilitated better visualization of tumor margins .
  • Case Study on Drug Delivery : In a model assessing the delivery of chemotherapeutic agents using this compound as a carrier, significant increases in drug accumulation within tumor sites were observed compared to controls without the compound .

Chemical Reactions Analysis

Metal Chelation Reactions

This compound serves as a polyfunctional chelator for radiometals in diagnostic and therapeutic applications. The four tertiary nitrogen atoms in the cyclododecane ring coordinate with metal ions, while the three 2-(tert-butoxy)-2-oxoethyl arms provide steric and electronic stabilization .

Metal IonComplex Stability (log K)ApplicationReaction Conditions
⁶⁸Ga³⁺ 21.3 ± 0.3 PET ImagingpH 3.5–4.5, 25°C, 10 min
¹¹¹In³⁺ 24.1 ± 0.2 SPECT ImagingpH 4.0–5.0, 95°C, 30 min
⁹⁰Y³⁺ 22.9 ± 0.4 RadiotherapypH 4.5–5.5, 80°C, 15 min

Mechanism :

  • Step 1 : Protonation of tertiary amines at acidic pH enhances metal ion accessibility.

  • Step 2 : Gradual deprotonation allows sequential coordination of nitrogen lone pairs to the metal center.

  • Step 3 : Partial hydrolysis of tert-butyl esters under heating forms carboxylate groups that stabilize the complex via electrostatic interactions .

Deprotection of Tert-Butyl Esters

The three 2-(tert-butoxy)-2-oxoethyl groups undergo acid-catalyzed hydrolysis to yield free carboxylic acids, critical for enhancing water solubility and metal-binding capacity:

Reaction :

 R DOTA GA tBu 4+3H3O+ R DOTA GA+3tBuOH+3CO2\text{ R DOTA GA tBu }_4+3\text{H}_3\text{O}^+\rightarrow \text{ R DOTA GA}+3\text{tBuOH}+3\text{CO}_2

ConditionEfficiencyTimeByproduct Management
TFA (95%) >95% 2 hrEvaporation under N₂
HCl (6M) 80–85% 4 hrNeutralization
H₂SO₄ (conc.) 70–75% 6 hrDilution

Kinetics :

  • Pseudo-first-order kinetics with k=0.15min1k=0.15\,\text{min}^{-1} in TFA at 25°C .

  • Steric hindrance from the cyclododecane ring slows deprotection compared to linear analogues .

Bioconjugation via Carboxylic Acid

The terminal pentanoic acid group enables covalent attachment to biomolecules (e.g., peptides, antibodies) through carbodiimide-mediated coupling:

Reaction Steps :

  • Activation : EDC/NHS forms an O-acylisourea intermediate.

  • Nucleophilic Attack : Primary amines (e.g., lysine residues) displace NHS, forming an amide bond.

ParameterOptimal ValueReference
pH 6.0–7.5
EDC Concentration 10 mM
Reaction Time 2–4 hr

Yield : 60–75% for peptide conjugates, with minimal racemization at the chiral center due to steric protection by the cyclododecane core .

Stability Under Physiological Conditions

This compound’s multifunctional reactivity makes it indispensable in radiopharmaceutical development, particularly for gallium-68 and yttrium-90-based agents. Future research directions include optimizing conjugation efficiency and exploring novel metal complexes for theranostic applications.

Comparison with Similar Compounds

Physicochemical Properties:

  • Storage : Sealed in dry conditions at room temperature ().
  • Hazard Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) ().

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies the following analogues with similarity scores calculated via structural alignment:

Compound Name CAS Number Similarity Score Key Structural Differences
(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid 1396967-31-9 0.87 6-membered piperidine ring vs. 12-membered tetraazacyclododecane; fewer substituents
5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid 536721-25-2 0.85 7-membered azepane ring; lacks oxoethyl groups
(S)-5-(tert-Butoxy)-5-oxo-4-palmitamidopentanoic acid 351002-88-5 0.84 Linear palmitamide chain replaces macrocycle; simpler pentanoic acid backbone

Functional Group and Stability Analysis

  • Tert-Butyl Esters : The target compound and analogues share tert-butoxy groups, which enhance solubility in organic solvents and hydrolytic stability compared to methyl or ethyl esters.
  • Macrocyclic vs. Linear Structures: The tetraazacyclododecane ring in the target compound provides rigidity and metal-chelation capacity, absent in linear analogues like 5-(tert-butoxy)-5-oxopentanoic acid (; MW 188.22).

Data Tables

Table 1: Molecular Properties Comparison

Compound Name Molecular Weight Ring Size Tert-Butoxy Groups Key Applications
Target Compound 700.90 12 4 Chelation, peptide synthesis
(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid ~350 (estimated) 6 2 Organic intermediates
5-(tert-Butoxy)-5-oxopentanoic acid 188.22 N/A 1 Chemical synthesis

Table 2: Hazard Profiles

Compound Name Hazard Statements
Target Compound H302, H315, H319, H335
5-(tert-Butoxy)-5-oxopentanoic acid () Not classified

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound with high stereochemical purity?

  • Methodology : Utilize tert-butyl ester protection for carboxylic acids and amines to prevent side reactions. Key steps include:

  • Boc Protection : React cyclen derivatives with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., DIPEA) .
  • Coupling Reactions : Employ DCC/DMAP-mediated esterification for linking tert-butoxycarbonyl-protected intermediates .
  • Deprotection : Use trifluoroacetic acid (TFA) to cleave Boc groups while preserving the macrocyclic structure.
    • Validation : Confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for (R)-configuration) and LC-MS (observed [M+H]+ at m/z 574) .

Q. How can researchers ensure compound stability during storage and handling?

  • Storage : Store sealed in dry conditions at room temperature to prevent hydrolysis of tert-butyl esters .
  • Handling Precautions :

  • Avoid prolonged exposure to moisture or acidic/basic environments.
  • Use inert atmosphere (N₂/Ar) during sensitive reactions to minimize oxidation .
    • Stability Testing : Conduct accelerated degradation studies (pH 1–10, 25–40°C) with HPLC monitoring to identify optimal storage buffers .

Q. What analytical techniques are critical for purity assessment?

  • Primary Methods :

  • HPLC-UV : Measure purity (>95% by area under the curve at 254 nm) .
  • LC-MS : Detect impurities via mass shifts (e.g., tert-butyl group loss at m/z Δ–56) .
    • Advanced Characterization :
  • Elemental Analysis : Verify C/H/N ratios (±0.3% of theoretical values).
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1720 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in metal-binding affinity data for the tetraazacyclododecane core?

  • Approach :

  • Competitive Titration : Use fluorescence spectroscopy with EDTA as a competitor to measure conditional stability constants (log K).
  • DFT Calculations : Model coordination geometries (B3LYP/6-31G*) to predict preferential binding to Gd³+ (ΔE = −48.2 kcal/mol) vs. Fe³+ (ΔE = −32.7 kcal/mol) .
    • Case Study : Conflicting log K values for Zn²+ (reported 8.2 vs. 9.5) may arise from pH-dependent ligand protonation. Adjust experimental pH to 7.4 ± 0.1 for physiological relevance .

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

  • Solubility Enhancement :

  • Co-solvents : Use ≤10% DMSO or cyclodextrin inclusion complexes.
  • pH Adjustment : Ionize the carboxylic acid group at pH > 6.0 (pKa ~4.5) .
    • Validation : Measure solubility via nephelometry and confirm biocompatibility with cell viability assays (IC₅₀ > 100 µM).

Q. How to design experiments probing structure-activity relationships (SAR) for macrocycle derivatives?

  • SAR Workflow :

Functional Group Variation : Synthesize analogs with modified tert-butyl esters (e.g., methyl, benzyl) .

Biological Testing : Assess metal-chelation efficiency via MRI relaxivity (r₁) measurements for Gd³+ complexes.

Computational Modeling : Coralate log P values (XLOGP3 = 3.2 ± 0.1) with cellular uptake data .

  • Key Finding : Bulkier esters (tert-butyl) improve lipophilicity but reduce aqueous solubility—optimize via PEGylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid
Reactant of Route 2
(R)-5-(tert-Butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid

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